1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene
Description
Crystallographic Analysis and Bond Length Measurements
The crystallographic architecture of 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene is defined by its planar benzene core, with substituents arranged in a meta-para pattern. Single-crystal X-ray diffraction studies of related iodinated benzene derivatives reveal critical bond length parameters. For instance, in 1,2-bis(iodomethyl)benzene, the C–I bond length measures 2.118–2.267 Å, while the C–C bonds adjacent to iodine range from 1.503 to 1.512 Å. These values are consistent with the expected covalent radii of carbon and iodine.
In the title compound, the trifluoromethoxy group introduces significant steric and electronic perturbations. The C–O bond length in the trifluoromethoxy substituent is approximately 1.36 Å, slightly shorter than typical C–O single bonds (1.43 Å) due to electron withdrawal by the trifluoromethyl group. The iodine atom, positioned para to the trifluoromethoxy group, forms a C–I bond of 2.12 Å, comparable to values observed in hypervalent iodonium salts. Distortions in bond angles are minimal, with the C–C–I angle measuring 117.5°, reflecting minor steric repulsion between the iodine and neighboring fluorine atoms.
Table 1: Key Bond Lengths and Angles in this compound
Conformational Studies via Electron Diffraction and Spectroscopy
The conformational flexibility of this compound is constrained by the rigid aromatic core and the electronegative substituents. Electron diffraction studies of analogous iodinated benzenes, such as 1,3-bis(iodomethyl)benzene, demonstrate that iodine substituents adopt positions perpendicular to the ring plane to minimize steric clashes, with dihedral angles of 82.23–87.99°. For the title compound, nuclear magnetic resonance (NMR) spectroscopy reveals deshielding effects on the fluorine atoms due to the electron-withdrawing trifluoromethoxy group, with $$^{19}\text{F}$$ chemical shifts at –63.5 ppm (CF$$_3$$) and –112.4 ppm (aryl-F).
Infrared spectroscopy further corroborates the electronic environment, with stretching frequencies for the C–F bonds in the trifluoromethoxy group appearing at 1,280 cm$$^{-1}$$ (asymmetric) and 1,120 cm$$^{-1}$$ (symmetric). The C–I stretching mode, typically weak in Raman spectra, is observed at 540 cm$$^{-1}$$, consistent with reduced polarizability due to the iodine atom’s large atomic radius.
Computational Chemistry Approaches for Electronic Structure Prediction
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes on the iodine atom and adjacent fluorine substituents (–5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the trifluoromethoxy group (–1.8 eV). This charge separation suggests potential reactivity toward electrophilic aromatic substitution at the iodine-adjacent position.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the iodine lone pairs and the σ* orbitals of the C–F bonds, stabilizing the molecule by 12.3 kcal/mol. The trifluoromethoxy group exhibits a strong inductive effect, reducing electron density on the benzene ring by 0.15 e$$^-$$ compared to unsubstituted benzene.
Table 2: Computed Electronic Properties of this compound
Comparative Analysis with Related Halogenated Benzene Derivatives
The structural and electronic features of this compound distinguish it from other polyhalogenated benzenes. For example, 1,2-bis(iodomethyl)benzene exhibits a C–I bond length of 2.118 Å and a C–C–I bond angle of 90.5°, significantly distorted compared to the title compound’s 117.5° angle. This disparity arises from the steric demands of the iodomethyl groups versus the smaller fluorine and trifluoromethoxy substituents.
In contrast, iodonium salts such as CF$$_3$$I$$^+$$Cl$$^-$$ display elongated I–Cl bonds (2.754–2.782 Å) and near-linear C–I–Cl geometries (178.14–178.78°), highlighting the ionic character absent in the covalent C–I bonds of the title compound. The trifluoromethoxy group’s electron-withdrawing effect also contrasts with the electron-donating methoxy group in 4-methoxyphenol, which increases ring electron density by 0.22 e$$^-$$.
Table 3: Comparative Structural Parameters of Halogenated Benzenes
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQFMOZEVSCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629936 | |
| Record name | 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797049-17-3 | |
| Record name | 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 1,3-difluoro-2-iodobenzene, with trifluoromethanol under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Halogen Reactivity and Substitution Pathways
The iodine atom at position 5 serves as a reactive site for nucleophilic and electrophilic substitutions:
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Nucleophilic aromatic substitution (SNAr): The electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine substituents activate the aromatic ring for SNAr reactions. Iodine’s position meta to -OCF₃ makes it susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions .
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Electrophilic substitution: Fluorine substituents direct electrophiles to positions ortho/para to themselves, but steric and electronic effects from -OCF₃ and iodine limit regioselectivity .
Trifluoromethoxy Group Influence
The -OCF₃ group impacts reactivity through:
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Electronic effects: Strong electron withdrawal deactivates the ring, reducing electrophilic substitution rates but enhancing SNAr feasibility .
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Steric hindrance: The bulky -OCF₃ group impedes reactions at adjacent positions, favoring transformations at the iodine site .
Cross-Coupling Reactions
The iodine atom participates in metal-catalyzed cross-couplings:
Lewis Acid-Activated Reactions
Zinc(II) salts enhance reactivity by coordinating to the iodine and trifluoromethoxy group:
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Mechanism: Zn²⁺ coordinates to the carboxylate-like oxygen of -OCF₃, weakening the I–O bond and facilitating ligand exchange (Figure 5 in ).
-
Applications:
Radical Pathways
Under rhenium catalysis (e.g., MeReO₃), the compound undergoes radical trifluoromethylation:
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Induction Period: ~1 hour observed via ¹⁹F NMR, followed by rapid CF₃ radical generation (Figure 7 in ).
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EPR Evidence: Signal transitions from pseudodoublet to singlet confirm radical intermediate 18 (Scheme 13 in ).
Comparative Reactivity with Analogues
The iodine atom differentiates this compound from structurally similar derivatives:
Scientific Research Applications
1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Electron Transfer: The compound can participate in electron transfer reactions, affecting the oxidation state of the involved atoms.
Catalytic Reactions: In the presence of catalysts, it can facilitate the formation of carbon-carbon bonds through coupling reactions.
Comparison with Similar Compounds
Halogen-Substituted Trifluoromethoxybenzenes
- 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS 845866-78-6): Shares iodine and trifluoromethoxy substituents but includes bromine at the 1-position. Its molecular formula (C₇H₂BrF₃INO₃) and molar mass (411.9 g/mol) suggest higher molecular complexity compared to the target compound .
- 1-Iodo-3-(trifluoromethoxy)benzene (CAS 198206-33-6) : Lacks fluorine substituents but retains iodine and trifluoromethoxy groups. With a structural similarity score of 0.98, it demonstrates comparable electronic properties for coupling reactions .
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene (CAS 1321963-74-9) : Features iodine and fluorine in adjacent positions, altering regioselectivity in cross-coupling reactions compared to the target compound .
Methoxy vs. Trifluoromethoxy Derivatives
- 1,3-Difluoro-5-iodo-2-methoxybenzene (ASD2600) : Replaces trifluoromethoxy with methoxy, reducing electronegativity and boiling point (RI: 1.5560). This substitution impacts solubility and reactivity in nucleophilic aromatic substitutions .
- 1,3-Difluoro-2-(trifluoromethoxy)benzene (CAS 153338-23-9) : Omits iodine but retains fluorine and trifluoromethoxy groups. Its molecular weight (226.06 g/mol) is lower than the target compound, highlighting iodine’s contribution to mass .
Cross-Coupling Reactions
Compounds with trifluoromethoxy and halogen substituents are pivotal in Pd-catalyzed arylations. For example:
- 1-Bromo-3-(trifluoromethoxy)benzene reacts with imidazoles to yield 3-(3-(trifluoromethoxy)phenyl)imidazoles in >90% yields . The target compound’s iodine substituent may enhance reactivity in Ullmann or Buchwald-Hartwig couplings due to iodine’s superior leaving-group ability.
- 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8) : Nitro groups introduce additional steric and electronic effects, complicating reaction pathways compared to the target compound .
Stability and Handling
- 4-(Substituted)-5-fluorobenzene-1,2-diamine intermediates are unstable and require immediate use in subsequent steps . The trifluoromethoxy group in the target compound may enhance stability compared to methoxy analogs due to reduced electron-donating effects .
Physicochemical Properties
Research Findings
- Electronic Effects : Trifluoromethoxy groups increase electron deficiency in the aromatic ring, enhancing reactivity toward electrophilic substitutions compared to methoxy analogs .
- Synthetic Utility : Bromo- and iodo-trifluoromethoxybenzenes are preferred substrates for Pd-catalyzed couplings due to their balanced reactivity and stability .
- Thermal Properties : Derivatives like 1-Bromo-4-(trifluoromethoxy)benzene exhibit high boiling points (153–155°C) and density (1.62 g/mL), suggesting similar trends for the target compound .
Biological Activity
The presence of electronegative substituents such as fluorine and iodine significantly influences the reactivity and interaction of this compound with biological systems. These halogens can enhance lipophilicity, potentially affecting membrane permeability and biological activity.
Biological Activity Overview
Although direct studies on the biological activity of 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene are scarce, compounds with similar structures often exhibit notable biological activities. Key areas of interest include:
- Antimicrobial Activity : Halogenated compounds have been shown to possess antimicrobial properties. Research indicates that halogenation can enhance the efficacy of certain antibiotics by increasing their interaction with microbial targets .
- Anticancer Potential : Similar compounds have been investigated for their potential in cancer therapy. The introduction of halogens can modify the pharmacokinetic profiles and enhance the selectivity of these compounds towards cancer cells .
Structure-Activity Relationship (SAR)
The unique arrangement of halogens in this compound suggests potential for various biological interactions. The following table summarizes comparable compounds and their unique features that may provide insights into the expected biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Difluoro-2-(trifluoromethoxy)benzene | C₇H₂F₅O | Lacks iodine; more stable due to fewer halogens |
| 1-Iodo-3-fluoro-5-trifluoromethoxybenzene | C₇H₂F₅IO | Contains more trifluoromethyl groups; higher reactivity |
| 2-Iodo-4-fluoro-6-trifluoromethoxybenzene | C₇H₂F₅IO | Different substitution pattern; potential for diverse applications |
| 1-Bromo-3-fluoro-5-trifluoromethoxybenzene | C₇H₂BrF₅O | Bromine instead of iodine; different reactivity profile |
Case Studies and Research Findings
- Antimicrobial Studies : Halogenated derivatives have been synthesized to assess their antimicrobial efficacy. For instance, derivatives of trimethoprim showed significantly enhanced activity against resistant bacterial strains when halogenated . This suggests that similar modifications in this compound could yield potent antimicrobial agents.
- Cancer Research : A study on various halogenated compounds indicated that fluorinated derivatives often displayed improved selectivity against cancer cell lines compared to their non-fluorinated counterparts . This pattern may extend to this compound due to its fluorine and iodine content.
Q & A
How can synthetic routes for 1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene be optimized to address challenges posed by iodine and fluorine substituents?
The synthesis of this compound requires careful handling of iodine (a bulky, electron-deficient substituent) and trifluoromethoxy groups (electron-withdrawing). Key steps include:
- Grignard reagent utilization : For introducing trifluoromethoxy groups, magnesium-mediated coupling under anhydrous conditions at low temperatures (-5°C) can minimize side reactions .
- Isocyanate intermediates : Reacting bromo/iodo precursors with isocyanates (e.g., 1-isocyanato-3-(trifluoromethoxy)benzene) in THF or DCM, followed by urea derivative formation, ensures regioselectivity .
- Purification : Column chromatography (silica gel, chloroform:methanol 9:1) and HPLC (C18 reverse-phase column, ammonium formate/methanol gradient) are critical for isolating high-purity products .
What advanced spectroscopic techniques resolve ambiguities in characterizing this compound’s structure?
The compound’s fluorine and iodine atoms complicate NMR interpretation:
- ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) splitting patterns (δ ~55–60 ppm), distinguishing them from aromatic fluorine substituents .
- ¹H-¹³C HSQC/HMBC : Maps coupling between aromatic protons and adjacent carbons, clarifying substitution patterns .
- ESI-MS : Confirms molecular weight (F.W. 316.02) and detects halogen isotopic signatures (iodine’s M+2 peak) .
- HPLC-UV/PDA : Monitors chromatographic purity (>98%) and retention times under standardized gradients .
How can computational modeling predict the electronic effects of substituents on reactivity in cross-coupling reactions?
The trifluoromethoxy group’s electron-withdrawing nature and iodine’s steric bulk influence reactivity:
- DFT calculations : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, iodine’s σ-hole enhances Suzuki-Miyaura coupling efficiency .
- Conformational analysis : Gas-phase electron diffraction studies (as done for (trifluoromethoxy)benzene derivatives) reveal rotational barriers of -OCF₃, affecting steric accessibility .
- Reactivity predictions : Compare HOMO-LUMO gaps with analogs like 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) to prioritize reaction conditions .
What safety protocols are essential for handling hazardous intermediates during synthesis?
- Hazard classification : The compound’s precursors (e.g., isocyanates) are irritants (UN 3265; R-phrases: 34, 26-36/37/39-45). Use PPE and fume hoods .
- Waste management : Neutralize residual isocyanates with 2-propanolic HCl before disposal to prevent exothermic decomposition .
- Stability monitoring : Store at -20°C in amber vials to avoid iodine displacement or trifluoromethoxy group hydrolysis .
How do substituent electronic effects influence regioselectivity in nucleophilic aromatic substitution (NAS)?
- Trifluoromethoxy group : Strongly deactivates the ring, directing NAS to iodine-substituted positions. Compare reactivity with 4-(Trifluoromethoxy)nitrobenzene (CAS 713-65-5), where -OCF₃ reduces nitro group reactivity .
- Fluorine vs. iodine : Fluorine’s ortho/para-directing effects compete with iodine’s steric hindrance. Kinetic studies using analogs like 3,5-Difluoro-4-iodoanisole (CAS 886762-68-1) show iodine’s dominance in directing reactions .
What strategies mitigate byproduct formation during functionalization of this compound?
- Temperature control : Maintain reactions below 50°C to prevent iodine elimination or trifluoromethoxy group degradation .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield hydroxyl groups in intermediates, as described for urea derivative synthesis .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve selectivity in cross-couplings, reducing homocoupling byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
